N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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Overview
Description
“N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1019075-43-4 . It has a molecular weight of 215.25 . The IUPAC name for this compound is (1E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone oxime .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is 1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-9H,1-2H3 .It is stored at room temperature . The InChI key for this compound is BNCOOAUSGURHBK-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is involved in the synthesis of novel pyrazole derivatives, which play a crucial role in the development of new chemical entities with potential biological activities. For instance, the reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives with 2-bromo-1-phenylethanone, followed by reaction with hydroxylamine hydrochloride, leads to the synthesis of novel oxime-containing pyrazole derivatives. These derivatives have shown a dose- and time-dependent inhibition of proliferation in A549 lung cancer cells, primarily attributed to autophagy induction, showcasing their potential as regulators for apoptosis and autophagy in cancer treatment (Zheng et al., 2010).
Antioxidant Activity
The synthesis of coordination complexes from pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), leads to compounds with significant antioxidant activity. These activities are evaluated through various in vitro methods, including DPPH, ABTS, and FRAP assays, indicating the compounds' potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Heterocyclic Compound Synthesis
This compound is also involved in the synthesis of heterocyclic compounds, such as isoxazoles and pyrazolones, by reacting with various nucleophilic reagents. These reactions result in a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of these compounds involves complex reactions that yield various heterocyclic frameworks with potential for further functionalization and study (Harb et al., 1989).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential applications in various fields. Given the wide range of applications of pyrazole compounds, there could be potential for this compound in medicinal chemistry, drug discovery, and other areas .
Mechanism of Action
Target of Action
Related compounds such as pyrazole derivatives have been shown to exhibit diverse biological activities and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that the pyrazole ring is a key structural motif in several drugs currently on the market . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Pathways
For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Pharmacokinetics
Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
properties
IUPAC Name |
(NE)-N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIVJFFDTYYFK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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